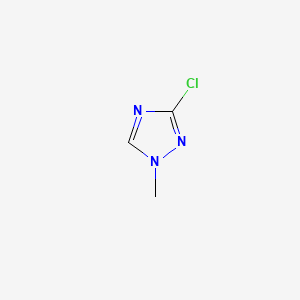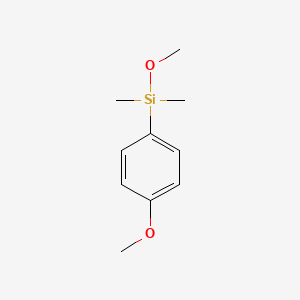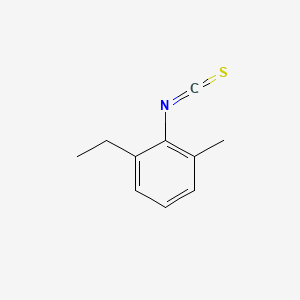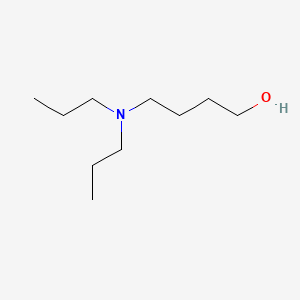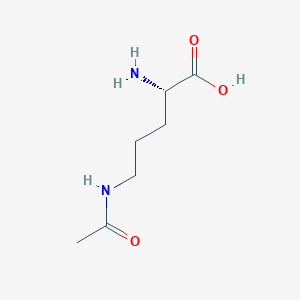
N(5)-Acetyl-L-ornithine
説明
N(5)-Acetyl-L-ornithine (Ac-Orn) is an amino acid derivative that has been studied for its potential applications in biochemistry and physiology. Ac-Orn is a derivative of the amino acid ornithine, which is found in the urea cycle and is involved in the metabolism of proteins. Ac-Orn has been studied for its potential applications in biochemistry and physiology due to its unique properties. Ac-Orn has been shown to have a wide range of effects on cellular processes, including cell proliferation, apoptosis, and gene expression.
科学的研究の応用
Biosynthesis and Metabolic Engineering
N(5)-Acetyl-L-ornithine plays a crucial role in the biosynthesis of L-ornithine, a non-protein amino acid with extensive applications in food and pharmaceutical industries. Research has shown that metabolic pathway engineering in Corynebacterium crenatum can enhance L-ornithine synthesis, demonstrating that increased levels of transacetylation benefit L-ornithine biosynthesis (Shu et al., 2018).
Enzymatic Studies
Studies have been conducted on the enzymatic characteristics of N(5)-Acetyl-L-ornithine in various organisms. For instance, research on E. coli identified a novel enzyme, acetylornithine transcarbamylase, in arginine biosynthesis, which uses N(5)-Acetyl-L-ornithine as a substrate (Morizono et al., 2006). Another study found that the enzymatic activity of ornithine carbamoyltransferase, a key enzyme in the urea cycle, is regulated by acetylation (Yu et al., 2009).
Microbial Growth and Siderophore Activity
N(5)-Acetyl-L-ornithine has been found to play a significant role in microbial growth and siderophore activity. Research indicates that synthetic derivatives of N5-hydroxy-N5-acetyl-l-ornithine siderophore tripeptides can significantly influence the growth of various bacterial strains (Lin et al., 2001).
Plant Cell Studies
Investigations into plant cells have revealed the subcellular distribution of enzymes involved in ornithine biosynthesis, including activities related to N(5)-Acetyl-L-ornithine. These studies offer insights into the compartmentalization and metabolic pathways within plant cells (Jain et al., 1987).
Therapeutic and Agricultural Applications
N(5)-Acetyl-L-ornithine has potential therapeutic and agricultural applications. For example, research on Arabidopsis thaliana suggests that enzymes involved in its metabolism play a role in flowering and fruit development (Molesini et al., 2015). Additionally, ornithine, a derivative of N(5)-Acetyl-L-ornithine, has been shown to impact yield formation and grain quality in fragrant rice production (Luo et al., 2020).
特性
IUPAC Name |
(2S)-5-acetamido-2-aminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-5(10)9-4-2-3-6(8)7(11)12/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXKAYJJGAAOBP-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314796 | |
| Record name | N5-Acetyl-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N(5)-Acetyl-L-ornithine | |
CAS RN |
2185-16-2 | |
| Record name | N5-Acetyl-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2185-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(delta)-Acetylornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N5-Acetyl-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N(5)-ACETYL-L-ORNITHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516JQZ64WQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N5-Acetylornithine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240589 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methylnaphth[2,3-d]oxazole](/img/structure/B1360287.png)
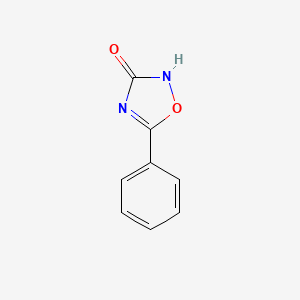
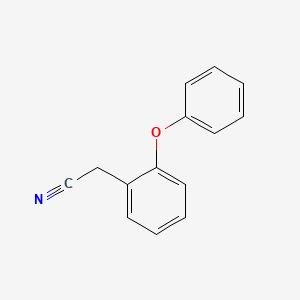
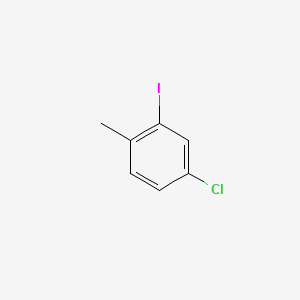
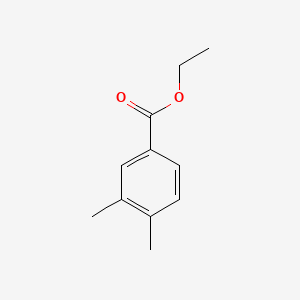
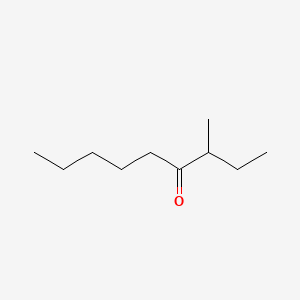
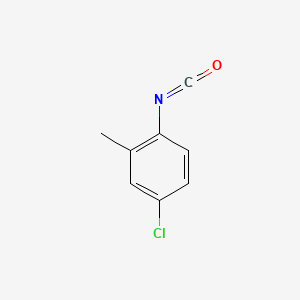
![5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B1360297.png)
![Bicyclo[3.2.1]octan-8-one](/img/structure/B1360301.png)
